Fischeria A
Overview
Description
Fischeria A is a natural product found in Euphorbia fischeriana with data available.
Scientific Research Applications
Novel Compounds and Structures
- Fischeria A is a norditerpene lactone with a unique skeleton, isolated from Euphorbia fischeriana. Its structure was determined through extensive NMR studies and X-ray crystallography (Pei et al., 1999).
Pharmacological and Therapeutic Potential
- Dictyophora indusiata Fischer, a mushroom, exhibits significant medicinal values, including antioxidant, anti-inflammatory, and potential applications in cancer and immunotherapy. Its bioactive compounds, such as terpenoids and alkaloids, are the focus of pharmacological efficacy studies (Habtemariam, 2019).
Botanical Classification and Characteristics
- Fischeria, characterized by unique anther and corolla structures, includes species found from Mexico to Argentina. The genus, consisting of climbing vines, is differentiated by floral attributes (Murphy, 1986).
Applications in Bioluminescence and Bacterial Communication
- Vibrio fischeri, related to Fischeria, demonstrates a symbiotic relationship with certain marine organisms, leading to insights into bioluminescence and bacterial colonization factors (Visick & Ruby, 2006).
Water Toxicity Assessment
- Aliivibrio fischeri, a bioluminescent bacterium, is utilized in water toxicity assays, highlighting its application in environmental monitoring and biosensing (Bergua et al., 2020).
Molecular and Genetic Studies
- Euphorbia fischeriana's transcriptome has been sequenced to understand biochemical pathways for compounds like prostratin, relevant in HIV research (Barrero et al., 2011).
Ecotoxicological Insights
- The bioluminescent bacteria Vibrio fischeri is used in chronic toxicity tests to assess the impact of various substances on aquatic environments (Gellert, 2000).
Properties
IUPAC Name |
(1R,6R,10R,12R)-12-ethenyl-1,7,7,12-tetramethyl-5-oxatricyclo[8.4.0.02,6]tetradec-2-en-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-6-18(4)9-10-19(5)13(12-18)7-8-17(2,3)16-14(19)11-15(20)21-16/h6,11,13,16H,1,7-10,12H2,2-5H3/t13-,16+,18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTIEBXNTWYKEY-ZFKCKOODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2CC(CCC2(C3=CC(=O)OC31)C)(C)C=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@@]2([C@@H](C1)CCC([C@@H]3C2=CC(=O)O3)(C)C)C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Fischeria A and where is it found?
A1: this compound is a novel norditerpene lactone originally isolated from Euphorbia fischeriana [, ]. While the plant genus Fischeria belongs to the Apocynaceae family, this compound is specifically found in the Euphorbia genus, which is part of the Euphorbiaceae family.
Q2: What is the molecular formula and weight of this compound?
A2: Unfortunately, the provided research abstracts do not explicitly state the molecular formula or weight of this compound. Further investigation into the full research articles is needed for this information.
Q3: Are there any studies on the interaction of this compound with biological targets and its downstream effects?
A3: The provided abstracts do not mention any specific studies on the interaction of this compound with biological targets or its downstream effects. More research is needed to elucidate its mechanism of action.
Q4: What is the role of this compound in Euphorbiae Ebracteolatae Radix processing?
A5: During vinegar processing of Euphorbiae Ebracteolatae Radix, this compound, being a norditerpene lactone, undergoes a ring-opening reaction in the presence of acetic acid []. This structural transformation may contribute to the reduced toxicity and preserved efficacy of the processed herb, as suggested by the study [].
Q5: Are there any known analytical methods to characterize and quantify this compound?
A6: Although not specifically mentioned, the study investigating the processing of Euphorbiae Ebracteolatae Radix utilizes LC-MS/MS and HPLC techniques to analyze the structural transformation of this compound and quantify its content before and after processing []. This suggests the applicability of these analytical methods for this compound characterization and quantification.
Q6: Has the structure-activity relationship (SAR) of this compound been investigated?
A6: The provided abstracts do not delve into the SAR of this compound. Further research is necessary to understand the impact of structural modifications on its activity, potency, and selectivity.
Q7: Is there any information available on the stability of this compound under various conditions?
A8: While the provided research abstracts do not directly investigate the stability of this compound under various conditions, one study shows that heat, particularly in the presence of acetic acid, can induce structural changes in this compound []. This suggests potential sensitivity to specific environmental factors. Further research is required to fully understand its stability profile.
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